molecular formula C14H15NO4 B14905951 1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid

1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid

Cat. No.: B14905951
M. Wt: 261.27 g/mol
InChI Key: NDIGUXSHHYPNAR-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid is a compound that features an indole core with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carboxylic acid group at the 7-position. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid typically involves the protection of the indole nitrogen with a Boc group. This can be achieved by reacting indole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The carboxylic acid group can be introduced through various methods, including direct carboxylation or functional group interconversion.

Industrial Production Methods: Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which offer enhanced efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid primarily involves the protection and deprotection of the indole nitrogen. The Boc group stabilizes the nitrogen, preventing it from participating in unwanted reactions. Upon deprotection, the free indole nitrogen can engage in various chemical and biological interactions .

Comparison with Similar Compounds

Uniqueness: 1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid is unique due to its indole core, which is a key scaffold in many biologically active molecules. The presence of both the Boc protecting group and the carboxylic acid group allows for versatile synthetic applications and functionalization .

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]indole-7-carboxylic acid

InChI

InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-8-7-9-5-4-6-10(11(9)15)12(16)17/h4-8H,1-3H3,(H,16,17)

InChI Key

NDIGUXSHHYPNAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)C(=O)O

Origin of Product

United States

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